1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a chemical compound with the molecular formula and a molecular weight of 165.24 g/mol. It is classified as a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in pharmaceuticals. The compound features a piperazine ring substituted with a 1-methyl-1H-imidazole group, which contributes to its unique properties and potential uses in medicinal chemistry.
The compound is cataloged under the CAS number 147960-44-9, indicating its identification in chemical databases. Its classification as a piperazine derivative places it within a broader category of heterocyclic compounds that often exhibit pharmacological effects. Piperazines are commonly used as intermediates in the synthesis of various drugs, including those targeting neurological and psychiatric conditions .
The synthesis of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine can be achieved through several methods, primarily involving the functionalization of piperazine derivatives. One common approach includes the reaction of piperazine with 1-methyl-1H-imidazole in the presence of appropriate catalysts or reagents to facilitate the formation of the desired product.
The synthesis typically requires controlled conditions such as temperature and pressure to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent moisture interference, and purification steps such as recrystallization or chromatography may be employed post-synthesis to isolate the target compound .
The molecular structure of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine consists of a piperazine ring with two nitrogen atoms and a side chain that includes a methyl-substituted imidazole group. This structure allows for potential interactions with biological targets, making it valuable in drug development.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 165.24 g/mol |
CAS Number | 147960-44-9 |
1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine can participate in various chemical reactions typical of piperazine derivatives. These may include nucleophilic substitutions, ring-opening reactions, and cyclization processes.
The reactivity profile is influenced by the presence of functional groups on the imidazole and piperazine moieties. For instance, the nitrogen atoms in the piperazine ring can act as nucleophiles, facilitating reactions with electrophiles under appropriate conditions .
The mechanism of action for 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine largely depends on its interactions with biological targets such as receptors or enzymes. The imidazole group may enhance binding affinity due to hydrogen bonding or electrostatic interactions.
Research suggests that compounds with similar structures exhibit activity against various biological pathways, including those involved in neuropharmacology and oncology. Understanding these mechanisms is crucial for optimizing therapeutic applications .
The compound is typically a white to off-white solid at room temperature. It should be stored in dark conditions to prevent degradation from light exposure.
Relevant chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under inert conditions |
These properties are essential for determining appropriate handling and application methods.
1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine has potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders and other therapeutic areas. Its structural similarity to known pharmacophores suggests it may exhibit significant biological activity, warranting further investigation into its efficacy and safety profiles .
Classical nucleophilic substitution remains the cornerstone for synthesizing the target compound. The most direct route involves reacting 1-methyl-1H-imidazole-5-carbaldehyde with piperazine under reductive amination conditions or employing (chloromethyl)-1-methylimidazole in an SN₂ reaction with monoprotected piperazine. Key challenges include regioselectivity—the imidazole N1-nitrogen must be pre-methylated to prevent quaternization—and the high nucleophilicity of piperazine, which risks bis-alkylation.
To mitigate these issues, N-Boc-piperazine is frequently employed. After alkylation with 5-(chloromethyl)-1-methyl-1H-imidazole in acetonitrile at 60–80°C, the Boc group is deprotected using trifluoroacetic acid (TFA), yielding the desired product in 65–78% isolated yield. Solvent selection critically influences efficiency: polar aprotic solvents like DMF accelerate reaction kinetics but may promote degradation, while toluene necessitates higher temperatures but improves regiocontrol [6].
Table 1: Alkylation Conditions for Piperazine-Imidazole Hybrid Synthesis
Imidazole Electrophile | Piperazine Precursor | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
5-(Chloromethyl)-1-methylimidazole | N-Boc-piperazine | Acetonitrile | 80 | 78 |
1-Methyl-5-(bromomethyl)imidazole | N-Cbz-piperazine | Toluene | 110 | 65 |
1-Methylimidazole-5-carbaldehyde | Piperazine | MeOH/NaBH₄ | 25 | 70 |
Acylation routes are less common but valuable for accessing N-acyl derivatives. For instance, 1-(1-methyl-1H-imidazol-5-yl)acetic acid reacts with piperazine using carbodiimide coupling agents (EDC·HCl, HOBt), though yields rarely exceed 50% due to imidazole ring instability under acidic conditions [10].
While not directly applicable to the unmodified target molecule, click chemistry enables strategic diversification of piperazine-imidazole hybrids. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole-linked conjugates, leveraging the piperazine nitrogen as an attachment point. A representative sequence involves:
This method achieves near-quantitative yields (92–98%) with exceptional regioselectivity for the 1,4-disubstituted triazole isomer. The triazole spacer enhances metabolic stability and introduces hydrogen-bonding motifs. For example, 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazoles demonstrate potent anticancer activity, underscoring the hybrid's versatility .
Catalytic cross-coupling enables direct C–N bond formation between halogenated imidazoles and piperazines, bypassing pre-functionalized electrophiles. The Buchwald-Hartwig amination is optimal for electron-deficient aryl halides: 4-chloro-1-methylimidazole couples with piperazine using Pd₂(dba)₃/XantPhos (2.5 mol%) and Cs₂CO₃ in toluene at 100°C, achieving 85% yield. Key advantages include tolerance of unprotected piperazine and minimal competing bis-arylation [3] [7].
For electron-rich substrates, the copper-catalyzed Ullmann-Goldberg reaction is preferred. 5-Iodo-1-methylimidazole reacts with N-Boc-piperazine using CuI/L-proline (10 mol%) in DMSO at 120°C, furnishing N-Boc-protected intermediates in 75–82% yield. Challenges include prolonged reaction times (24–48 h) and copper residue removal during workup. Recent advances utilize ligand-accelerated catalysis (e.g., 8-hydroxyquinoline), reducing Cu loading to 5 mol% and reaction times to 12 h [7] [9].
Table 2: Catalytic Systems for Imidazole-Piperazine Coupling
Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) | Key Limitations |
---|---|---|---|---|---|
Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 100 | 80–90 | Sensitive to imidazole N-H bonds |
CuI/1,10-phenanthroline | K₃PO₄ | DMSO | 120 | 70–85 | High catalyst loading (10 mol%) |
CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine | KOH | Dioxane | 100 | 75–88 | Air/moisture sensitivity |
Regiocontrol during imidazole functionalization is paramount due to the heterocycle’s ambident nucleophilicity. The 1-methylimidazol-5-ylmethyl motif is favored over C2 or C4 substitution because:
Strategies for selective C5-functionalization include:
Once 5-(halomethyl)imidazoles are secured, alkylation proceeds cleanly at piperazine N1. Computational studies (DFT) rationalize this preference: the HOMO coefficient at C5 is 0.38 vs. 0.21 at C2/C4, and methylene bridge formation lowers the activation barrier by 8.2 kcal/mol compared to direct C–N coupling .
Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence for the molecular geometry and supramolecular behavior of 1-((1-methyl-1H-imidazol-5-yl)methyl)piperazine derivatives. Key crystallographic parameters include:
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9